

Chemical structure and IUPAC name of 2-Fluorobenzoyl cyanide

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Compound of Interest

Compound Name: 2-Fluorobenzoyl cyanide

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An In-depth Technical Guide to 2-Fluorobenzoyl Cyanide

This document provides a comprehensive technical overview of **2-Fluorobenzoyl cyanide**, a fluorinated aromatic acyl cyanide. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential reactivity and applications.

Chemical Identity and Structure

2-Fluorobenzoyl cyanide is an organic compound featuring a benzoyl group substituted with fluorine at the ortho position and a cyanide moiety attached to the carbonyl carbon. This structure makes it a valuable intermediate for introducing the 2-fluorobenzoyl group into various molecular scaffolds.

- IUPAC Name: **2-fluorobenzoyl cyanide**[\[1\]](#)
- Synonyms: (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-alpha-oxo-benzeneacetonitrile[\[1\]](#)
- CAS Number: 80277-41-4[\[1\]](#)
- Molecular Formula: C₈H₄FNO[\[1\]](#)

Chemical Structure:

(A textual representation of the chemical structure of **2-Fluorobenzoyl cyanide**)

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Fluorobenzoyl cyanide**. This data is derived from computational models and provides valuable insights for experimental design and analysis.

Property	Value	Source
Molecular Weight	149.12 g/mol	PubChem[1]
Exact Mass	149.027691913 Da	PubChem[1]
XLogP3	1.8	PubChem[1]
Topological Polar Surface Area	40.9 Å ²	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Complexity	205	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of **2-Fluorobenzoyl cyanide** can be effectively achieved via a two-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subjected to cyanation.

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride (Precursor)

This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[2]

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq) and a suitable solvent such as toluene.
- **Addition of Chlorinating Agent:** While stirring, slowly add thionyl chloride (SOCl_2) (approx. 5 eq) to the mixture at room temperature. The reaction is exothermic and will generate HCl and SO_2 gas, requiring proper ventilation and a gas trap.
- **Reaction Conditions:** Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., for toluene it is $\sim 110^\circ\text{C}$) for approximately 4-7 hours.^[2]
- **Work-up and Purification:** After the reaction is complete (monitored by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluorobenzoyl chloride, a liquid, can be purified by fractional distillation under vacuum.^[2]

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Cyanide

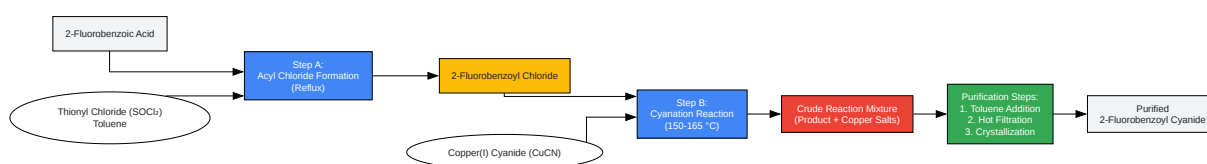
This protocol is based on a patented method for the preparation of substituted benzoyl cyanides from benzoyl chlorides and copper(I) cyanide.^[3] This method is advantageous as it avoids the use of more toxic cyanide sources directly in the main reaction phase.^[4]

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place freshly prepared 2-fluorobenzoyl chloride (1.0 eq).
- **Addition of Cyanating Agent:** Add copper(I) cyanide (CuCN) (approx. 1.1 eq) to the 2-fluorobenzoyl chloride. The reaction is typically performed neat (without solvent).^[3]
- **Reaction Conditions:** Heat the mixture with vigorous stirring to a temperature between 150 - 165°C for approximately 4-5 hours.^[3] The progress of the reaction can be monitored by techniques such as GC-MS or IR spectroscopy (disappearance of the C-Cl stretch and appearance of the C-CN stretch).
- **Isolation of Crude Product:** After the reaction is complete, cool the mixture to below 100°C (e.g., $\sim 80^\circ\text{C}$). Add a hot, aprotic organic solvent, such as toluene, to the reaction mixture to precipitate the copper salts.^[3]

- Purification: Filter the hot suspension to remove the insoluble copper salts (copper(I) chloride and unreacted CuCN). The filter cake should be washed with hot toluene.[3] The combined filtrate is then concentrated under reduced pressure.
- Crystallization: Cool the concentrated filtrate to a low temperature (between -40 and +20 °C) to induce crystallization of the **2-fluorobenzoyl cyanide** crude product.[3]
- Final Product: Isolate the crystallized product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified **2-fluorobenzoyl cyanide**.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final purified product.



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Caption: Workflow for the synthesis of **2-Fluorobenzoyl cyanide**.

Spectroscopic Characterization

As of the date of this document, experimental spectroscopic data (NMR, IR, MS) for **2-Fluorobenzoyl cyanide** is not readily available in public chemical databases. For reference, the spectroscopic data for its immediate precursor, 2-Fluorobenzoyl chloride, is provided below.

2-Fluorobenzoyl chloride (CAS: 393-52-2)	Data and Observations	Source
¹ H NMR	Spectral data available.	ChemicalBook[5]
¹³ C NMR	Spectral data available.	ChemicalBook[6]
Mass Spectrometry	Molecular Weight: 158.56. Mass spectrum data is available.	NIST[7]
Infrared (IR) Spectroscopy	IR spectrum data is available, showing characteristic C=O and C-Cl stretches.	NIST[8]

Note: This data is for the precursor and should be used for reference purposes only. The characterization of the final product, **2-Fluorobenzoyl cyanide**, would require experimental analysis. Expected characteristic IR peaks would include a nitrile (C≡N) stretch around 2200-2250 cm⁻¹ and a ketone (C=O) stretch around 1680-1700 cm⁻¹.

Reactivity and Potential Applications

Acyl cyanides, such as **2-Fluorobenzoyl cyanide**, are versatile synthetic intermediates. The presence of both a reactive acyl group and a cyanide moiety allows for a range of chemical transformations.

- **Reactivity:** The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. The cyanide group can act as a leaving group or participate in further reactions.
 - **Hydrolysis:** Reaction with water would likely lead to the formation of 2-fluorophenylglyoxylic acid.
 - **Reaction with Nucleophiles:** It can react with alcohols to form esters, with amines to form amides, and with Grignard reagents to form tertiary alcohols.
- **Potential Applications:** While specific applications for **2-Fluorobenzoyl cyanide** are not widely documented, related compounds like benzyl cyanide are crucial precursors for

numerous pharmaceuticals.[9] By analogy, **2-Fluorobenzoyl cyanide** could serve as a key building block in the synthesis of:

- Pharmaceuticals: Introduction of a fluorinated benzoyl group can enhance the metabolic stability and binding affinity of drug candidates.[10] It could be a precursor for novel anti-inflammatory drugs, enzyme inhibitors, or central nervous system agents.
- Agrochemicals: Fluorinated compounds are common in modern pesticides and herbicides.
- Fine Chemicals and Materials Science: It could be used in the synthesis of specialty dyes, polymers, and other advanced materials.[10]

Safety and Handling

Specific toxicology data for **2-Fluorobenzoyl cyanide** is not available. However, based on its structure, it should be handled with extreme caution in a well-ventilated fume hood.

- Precursor Hazards: The precursor, 2-fluorobenzoyl chloride, is corrosive, moisture-sensitive, and causes burns.[11] It decomposes in water to form HCl gas.
- Cyanide Hazards: The compound is an organic cyanide. It should be treated as highly toxic. It may be fatal if inhaled, swallowed, or absorbed through the skin. All reactions involving cyanides require strict safety protocols and access to a cyanide antidote kit.
- Handling Recommendations: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes. All waste should be quenched and disposed of according to institutional and local regulations for cyanide waste.

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References

- 1. 2-Fluorobenzoyl cyanide | C₈H₄FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]
- 7. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 8. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
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